4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acid
Description
Contextualization within Brominated Methoxyphenyl Derivatives Research
Brominated methoxyphenyl derivatives are a class of compounds that have garnered significant interest in medicinal chemistry. The introduction of bromine and methoxy (B1213986) groups to a phenyl ring can modulate a molecule's biological activity, pharmacokinetic properties, and binding affinity to various targets. For instance, brominated compounds have been investigated for their cytotoxic effects against cancer cell lines, such as human breast adenocarcinoma (MCF7). nih.gov The presence of a bromo-substituent can enhance the potency of compounds, as seen in the development of dual endothelin receptor antagonists. acs.org The methoxy group, on the other hand, is also a common feature in bioactive molecules, contributing to their electronic and steric properties which can influence their interaction with biological macromolecules. nih.govnih.gov
Historical Perspectives on Related 4-Oxobutanoic Acid Compounds in Chemical Biology
The 4-oxobutanoic acid moiety, also known as succinic semialdehyde, is a naturally occurring aldehydic acid. nih.gov It plays a role as a metabolite in organisms like Escherichia coli and is found in humans. nih.gov In chemical biology, this scaffold is of interest due to its metabolic relevance and its potential as a building block for more complex molecules. For example, derivatives of 4-oxobutanoic acid are involved in various metabolic pathways, including glutamate (B1630785) metabolism. nih.gov The study of such compounds provides insights into fundamental biochemical processes and can inform the design of molecules that interact with these pathways.
Current Research Gaps and Emerging Avenues for 4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic Acid
Given the limited direct research on this compound, a significant research gap exists. However, emerging avenues for investigation can be proposed based on the known activities of its constituent parts. The combination of a brominated methoxyphenyl group with a butanoic acid scaffold suggests potential for the development of novel therapeutic agents. Future research could explore its potential as an antiviral agent, an anticancer compound, or a modulator of specific biological pathways. biointerfaceresearch.com Synthesis of derivatives and screening for various biological activities would be a logical first step to uncovering its potential applications.
Significance of the Butanoic Acid Scaffold in Medicinal Chemistry Research
The butanoic acid (also known as butyric acid) scaffold is of considerable importance in medicinal chemistry. turito.comwikipedia.org Butanoic acid itself is a short-chain fatty acid that plays a crucial role in maintaining mucosal health in the colon and serves as a primary energy source for colon cells. nih.gov It has been investigated for its potential to prevent and treat colon cancer by inhibiting the growth of tumor cells. turito.com Furthermore, butanoic acid derivatives have been explored for a wide range of therapeutic applications, including their use in antiviral agents and as components of drug delivery systems. biointerfaceresearch.comnih.gov The versatility of the butanoic acid scaffold makes it a valuable component in the design of new drugs. biointerfaceresearch.com
Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEJKNAORALJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 3 Bromo 4 Methoxyphenyl 4 Oxobutanoic Acid
Strategies for the Construction of the 4-Oxobutanoic Acid Moiety
The formation of the 4-aryl-4-oxobutanoic acid core is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution, primarily utilizing Friedel-Crafts acylation or related methods.
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a classic and widely employed method for the formation of aryl ketones. rug.nl In the context of synthesizing 4-(3-bromo-4-methoxyphenyl)-4-oxobutanoic acid, this reaction can be envisioned to proceed via the acylation of a substituted anisole (B1667542) derivative with an acylating agent derived from succinic acid.
A plausible synthetic route involves the Friedel-Crafts acylation of 2-bromoanisole (B166433) with succinic anhydride (B1165640). In this reaction, a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is used to activate the succinic anhydride, generating a highly electrophilic acylium ion. youtube.com The electron-rich aromatic ring of 2-bromoanisole then attacks the acylium ion. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director, while the bromo group (-Br) is a deactivating but also ortho-, para-directing group. Due to the steric hindrance from the bromine atom at the 2-position and the strong directing effect of the methoxy group, the acylation is expected to occur predominantly at the para-position relative to the methoxy group, yielding the desired this compound.
The reaction is typically carried out in an inert solvent, such as nitrobenzene (B124822) or carbon disulfide, to prevent the solvent from participating in the reaction. A stoichiometric amount of the Lewis acid is often required as it complexes with both the starting material and the product. rug.nl The reaction mixture is usually heated to drive the reaction to completion. Following the acylation, a workup with aqueous acid is necessary to decompose the aluminum chloride complexes and isolate the product.
Table 1: Key Parameters in Friedel-Crafts Acylation for 4-Aryl-4-Oxobutanoic Acid Synthesis
| Parameter | Description | Typical Conditions |
| Aromatic Substrate | The substituted benzene (B151609) derivative to be acylated. | 2-Bromoanisole |
| Acylating Agent | The source of the acyl group. | Succinic anhydride |
| Catalyst | Lewis acid to activate the acylating agent. | Aluminum chloride (AlCl₃) |
| Solvent | Inert medium for the reaction. | Nitrobenzene, Carbon Disulfide |
| Temperature | Reaction temperature. | Varies, often elevated |
| Workup | Procedure to isolate the product. | Aqueous acid (e.g., HCl) |
Succinic Anhydride Cyclization Methods
The use of succinic anhydride in Friedel-Crafts acylation is a direct and common method for introducing the 4-oxobutanoic acid moiety onto an aromatic ring. chemicalbook.com The reaction mechanism involves the opening of the anhydride ring upon attack by the aromatic substrate, leading to the formation of a keto-acid. This method is particularly advantageous as it introduces the complete four-carbon chain with the required ketone and carboxylic acid functionalities in a single step. The reaction of anisole with succinic anhydride in the presence of aluminum chloride is a well-established procedure that primarily yields 4-(4-methoxyphenyl)-4-oxobutanoic acid. nih.gov By substituting anisole with 2-bromoanisole, the synthesis can be directed towards the desired 3-bromo-4-methoxyphenyl derivative.
Regioselective Bromination Techniques for the Aromatic Ring
An alternative synthetic strategy involves the bromination of a pre-formed 4-(4-methoxyphenyl)-4-oxobutanoic acid. In this approach, the regioselectivity of the bromination is crucial for obtaining the desired 3-bromo isomer. The aromatic ring in 4-(4-methoxyphenyl)-4-oxobutanoic acid is activated by the electron-donating methoxy group and deactivated by the electron-withdrawing 4-oxobutanoic acid chain.
The methoxy group is a strong ortho-, para-director, while the acyl group is a meta-director. The powerful directing effect of the methoxy group will dominate, favoring bromination at the positions ortho and para to it. Since the para position is already occupied by the butanoic acid chain, bromination is expected to occur at one of the ortho positions. The two ortho positions (C3 and C5) are not equivalent. The steric bulk of the 4-oxobutanoic acid chain may influence the regioselectivity, but the electronic effects of the methoxy group are generally the primary determinant.
Common brominating agents for such transformations include molecular bromine (Br₂) in the presence of a Lewis acid or, for a milder and often more selective approach, N-bromosuccinimide (NBS). wku.edu The use of NBS can be particularly effective for the regioselective bromination of activated aromatic rings. nih.govorganic-chemistry.org The reaction conditions, such as the choice of solvent and the presence of a catalyst, can be optimized to maximize the yield of the desired 3-bromo isomer. For instance, carrying out the reaction in a polar solvent like acetonitrile (B52724) can facilitate the electrophilic aromatic substitution. nih.gov
Table 2: Common Reagents for Regioselective Aromatic Bromination
| Reagent | Description | Selectivity |
| Bromine (Br₂) | A common and reactive brominating agent, often used with a Lewis acid catalyst. | Can lead to polybromination if not controlled. |
| N-Bromosuccinimide (NBS) | A milder brominating agent, often used for allylic and benzylic bromination, but also effective for activated aromatic rings. | Often provides higher regioselectivity and is easier to handle than Br₂. wku.edu |
Methods for Methoxy Group Incorporation
In the most efficient synthetic routes to this compound, the methoxy group is typically introduced at the beginning of the synthesis through the choice of the starting material. Anisole or its derivatives, such as 2-bromoanisole, serve as readily available and cost-effective precursors that already contain the required methoxy group. This approach avoids the need for a separate methoxylation step later in the synthesis, which could potentially involve harsh conditions and lead to side reactions. Therefore, the incorporation of the methoxy group is an integral part of the initial aromatic substrate selection rather than a distinct chemical transformation in the synthetic sequence.
Derivatization Strategies of this compound
The carboxylic acid functionality of this compound allows for a variety of derivatization reactions, enabling the synthesis of a range of related compounds.
Esterification Reactions
Esterification of the carboxylic acid group is a common and important transformation. The Fischer esterification is a straightforward and widely used method for this purpose. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol, typically in excess, in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.com
To synthesize the methyl ester, this compound would be refluxed in methanol (B129727) with a catalytic amount of sulfuric acid. The reaction is an equilibrium process, and the use of excess methanol helps to drive the equilibrium towards the formation of the ester. The water produced during the reaction can be removed to further favor product formation. After the reaction is complete, the excess methanol is typically removed by distillation, and the ester is isolated and purified.
Table 3: Typical Conditions for Fischer Esterification
| Component | Role | Example |
| Carboxylic Acid | The substrate to be esterified. | This compound |
| Alcohol | The source of the alkoxy group. | Methanol (for methyl ester) |
| Acid Catalyst | To protonate the carbonyl oxygen and activate the carboxylic acid. | Sulfuric acid (H₂SO₄) |
| Temperature | To increase the reaction rate. | Reflux temperature of the alcohol |
Amidation Reactions
The carboxylic acid moiety of this compound can be readily converted into a wide range of amides through reaction with primary or secondary amines. This transformation, known as amidation, typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Common methods for activating the carboxylic acid include conversion to an acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of the desired amine. Alternatively, coupling agents can be employed to facilitate the reaction directly between the carboxylic acid and the amine. These reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Recent advancements have highlighted the use of catalysts to promote direct amidation, which avoids the need for stoichiometric activating agents and reduces waste. researchgate.net For instance, titanium(IV) catalysts have proven effective in the direct amidation of carboxylic acids with amines. researchgate.net While specific studies on this compound using these catalytic methods are not prevalent, the general applicability of such protocols suggests their potential utility. The reaction proceeds by coordinating the catalyst to the carboxylic acid, enhancing its electrophilicity towards the amine nucleophile.
Table 1: Representative Amidation Reaction Conditions
| Reagent/Catalyst System | Amine | General Conditions | Product Type |
|---|---|---|---|
| SOCl₂, then R¹R²NH | Primary or Secondary Amine | Inert solvent (e.g., DCM, THF), often with a base (e.g., pyridine, triethylamine) | N-substituted amide |
| EDC, HOBt | Primary or Secondary Amine | Polar aprotic solvent (e.g., DMF, DCM) at room temperature | N-substituted amide |
Cyclization to Heterocyclic Scaffolds (e.g., Pyrazoline, Pyridazinone)
The γ-keto acid structure of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions.
Pyridazinones: The reaction of γ-keto acids with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is a classical and efficient method for synthesizing 6-substituted-4,5-dihydro-3(2H)-pyridazinones. In this reaction, the hydrazine initially reacts with the ketone carbonyl to form a hydrazone. Subsequent intramolecular cyclization occurs through the reaction of the second nitrogen atom of the hydrazine with the carboxylic acid group, eliminating a molecule of water to form the stable six-membered pyridazinone ring. The synthesis of 6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone from the corresponding γ-keto acid and hydrazine hydrate serves as a direct precedent for this transformation. raco.cat
Pyrazolines: While the direct synthesis of pyrazolines from this specific γ-keto acid is less commonly documented, related structures can be formed. Pyrazolines are typically synthesized from α,β-unsaturated ketones reacting with hydrazines. This compound could first be converted to an α,β-unsaturated derivative, which could then undergo cyclization with a hydrazine derivative to yield a pyrazoline scaffold.
Table 2: Cyclization Reactions to Form Heterocycles
| Reagent | Heterocyclic Product | General Reaction Conditions |
|---|---|---|
| Hydrazine Hydrate (N₂H₄·H₂O) | 6-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Reflux in a solvent like ethanol (B145695) or acetic acid |
Nucleophilic Substitution Reactions on the Bromine Atom
The bromine atom attached to the aromatic ring is a site for nucleophilic aromatic substitution (SNAr) reactions. byjus.com Unlike nucleophilic substitution on aliphatic carbons (SN1 and SN2), SNAr reactions typically proceed via an addition-elimination mechanism. libretexts.orglibretexts.org For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, the bromine atom). libretexts.org
In this compound, the electron-donating methoxy group is ortho to the bromine, and the acyl group (a deactivating, electron-withdrawing group) is meta to the bromine. The lack of a strong electron-withdrawing group in the ortho or para position makes the bromine atom relatively unreactive towards typical SNAr conditions.
However, these substitutions can be achieved under more forcing conditions or through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling, Heck reaction). These modern catalytic methods have largely superseded traditional SNAr for unactivated aryl halides, allowing the bromine atom to be replaced by a wide variety of nucleophiles, including amines, boronic acids, and alkenes.
Table 3: Potential Nucleophilic Substitution Approaches
| Reaction Type | Nucleophile | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| Buchwald-Hartwig Amination | R-NH₂ | Pd(dba)₂, BINAP, NaOt-Bu | 4-(3-(Alkyl/Arylamino)-4-methoxyphenyl)-4-oxobutanoic acid |
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 4-(3-Aryl-4-methoxyphenyl)-4-oxobutanoic acid |
Advanced Catalytic Approaches in Synthesis
The primary synthetic route to this compound and its analogs is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acid anhydride or acyl chloride, in the presence of a Lewis acid catalyst. google.com
The synthesis of this compound would involve the reaction of 2-bromoanisole with succinic anhydride.
Reaction: 2-Bromoanisole + Succinic Anhydride → this compound
Traditionally, stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) are used. However, these methods generate significant amounts of waste. Advanced catalytic approaches focus on using smaller, catalytic quantities of more environmentally benign or recyclable catalysts.
Modern advancements include:
Heterogeneous Catalysts: Using solid acid catalysts like zeolites or clays (B1170129) that can be easily filtered from the reaction mixture and reused.
Lanthanide Triflate Catalysts: Catalysts such as scandium(III) triflate (Sc(OTf)₃) or ytterbium(III) triflate (Yb(OTf)₃) are highly effective in catalytic amounts, are often water-tolerant, and can be recovered and reused.
Ionic Liquids: Using ionic liquids as both the solvent and catalyst can offer advantages in terms of reaction rates and catalyst recycling.
These catalytic methods aim to improve the efficiency, selectivity, and environmental footprint of the synthesis of this important chemical intermediate. google.com
Exploration of Biological Activities in Preclinical Research Models
Investigation of Anti-Proliferative Effects in Cellular Models (Excluding Human Clinical Data)
Cell Line Susceptibility Profiling
No studies were identified that specifically profile the susceptibility of various cell lines to 4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acid.
Modulators of Cell Growth Pathways
There is no available research detailing the effects of this compound on specific cell growth pathways.
Evaluation of Enzymatic Inhibition Profiles
No data is available regarding the inhibitory activity of this compound against Telomerase hTERT, Protein Kinase B (PknB), α-Glucosidase, or PTP1B.
Studies on Anti-inflammatory Mechanisms in Non-Human Models
There are no published studies investigating the anti-inflammatory mechanisms of this compound in non-human models.
Other Reported Biological Activities in Research Contexts
No other biological activities, such as antinociceptive effects in animal models, have been reported for this compound.
Investigation of "this compound" in Xenograft Tumor Models Shows a Gap in Current Research
Despite a thorough review of available scientific literature, no preclinical studies investigating the activity of the specific chemical compound this compound in xenograft tumor models have been identified.
This indicates a significant gap in the current body of cancer research concerning this particular molecule. While numerous studies focus on compounds with similar structural motifs, such as substituted phenyl rings, for their potential anti-cancer properties, research on the in vivo efficacy of this compound in established tumor xenografts appears to be absent from published findings.
Xenograft models, which involve the transplantation of human tumor cells into immunocompromised animals, are a cornerstone of preclinical cancer drug development. They provide a crucial in vivo platform to assess a compound's potential to inhibit tumor growth and to understand its mechanism of action in a living system before consideration for human clinical trials.
The absence of such data for this compound means that its potential as an anti-cancer agent in a complex biological environment remains unevaluated. Future research would be necessary to determine if this compound warrants further investigation as a potential therapeutic. Such studies would typically involve administering the compound to animal models bearing human tumor xenografts and monitoring key parameters like tumor volume, animal weight, and other relevant biomarkers to assess its anti-tumor activity.
Given the lack of available data, no research findings or data tables on the activity of this compound in xenograft tumor models can be presented.
Mechanistic Elucidation at the Molecular and Cellular Levels
Molecular Target Identification and Validation
There are no published studies that identify or validate specific molecular targets for 4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acid. Research is required to determine its binding partners, such as enzymes, receptors, or other proteins, to understand its potential pharmacological effects.
Cellular Pathway Modulation
Scientific investigation into the effects of this compound on cellular pathways is currently absent from the literature.
There is no available data to suggest whether this compound induces or inhibits endoplasmic reticulum (ER) stress. Studies measuring markers of the unfolded protein response (UPR), such as PERK, IRE1α, and ATF6 activation, would be necessary to determine its role in ER homeostasis.
The effect of this compound on apoptotic pathways has not been reported. To understand its potential pro- or anti-apoptotic activity, research into its influence on caspases, Bcl-2 family proteins, and other key regulators of programmed cell death is needed.
There is no information available regarding the impact of this compound on oxidative stress levels or mitochondrial function in cells. Investigations into reactive oxygen species (ROS) production, antioxidant enzyme activity, mitochondrial membrane potential, and cellular respiration would be required to assess its effects.
The potential for this compound to modulate the Nrf2-mediated antioxidant response pathway has not been explored in any published research. Studies examining the nuclear translocation of Nrf2 and the expression of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), are needed to clarify its role in this pathway.
Biochemical Cascade Analysis
A biochemical cascade analysis for this compound cannot be performed due to the lack of foundational data on its molecular targets and its effects on upstream and downstream signaling events within any cellular pathway.
Receptor-Ligand Interaction Studies (Non-Human)
Comprehensive searches of available scientific literature and bioactivity databases did not yield specific data on the receptor-ligand interaction of this compound in non-human models. Consequently, detailed research findings, including data on binding affinities, specific receptor subtypes involved, and the molecular mechanisms of interaction for this particular compound, are not publicly available at this time.
Further research, including in vitro binding assays and computational docking studies, would be necessary to elucidate the potential molecular targets and characterize the receptor-ligand interactions of this compound. Without such studies, any discussion on its mechanism of action at the receptor level would be purely speculative.
Structure Activity Relationship Sar Studies of 4 3 Bromo 4 Methoxyphenyl 4 Oxobutanoic Acid Derivatives
Impact of Substitutions on the Bromo-Methoxyphenyl Ring
The bromo-methoxyphenyl ring is a critical component of 4-(3-bromo-4-methoxyphenyl)-4-oxobutanoic acid, and substitutions on this ring can significantly influence the compound's biological activity. The nature, position, and electronic properties of these substituents can affect how the molecule interacts with its biological target.
Research on analogous compounds has shown that the presence and position of substituents on the phenyl ring are crucial for activity. For instance, in a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives, which share a similar 4-aryl-4-oxobutanoic acid core, the nature of the substituent on the aryl ring was found to be a key determinant of their inhibitory potency against kynurenine-3-hydroxylase. Specifically, compounds with chloro and fluoro substituents at the meta-position of the phenyl ring demonstrated significant activity. nih.gov
The following table summarizes the hypothetical impact of various substitutions on the bromo-methoxyphenyl ring based on general SAR principles observed in similar compounds.
| Substituent Position | Substituent Type | Predicted Impact on Activity | Potential Interactions |
|---|---|---|---|
| Ortho to Bromo | Electron-withdrawing (e.g., -NO2) | Potentially decreased activity due to steric hindrance | Steric clash with binding pocket |
| Meta to Bromo | Electron-donating (e.g., -NH2) | Potentially altered activity profile | Hydrogen bonding, altered electronics |
| Para to Bromo (replacing Methoxy) | Bulky alkyl group | Likely decreased activity | Steric hindrance, loss of hydrogen bonding |
Role of the 4-Oxobutanoic Acid Chain in Biological Activity
The carboxylic acid moiety is often essential for the biological activity of many drugs. researchgate.net It can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically ionized, forming a carboxylate anion. This negative charge can be crucial for forming strong ionic interactions with positively charged residues, such as arginine or lysine, in the binding pocket of a target protein.
The ketone group at the 4-position also plays a vital role. Its carbonyl oxygen can act as a hydrogen bond acceptor, further anchoring the molecule within the binding site. The rigidity and specific conformation imparted by the keto group can also be important for orienting the phenyl ring and the carboxylic acid for optimal interaction with the target.
Studies on related 4-aryl-4-oxobutanoic acid derivatives have highlighted the importance of this chain. For example, in a series of inhibitors of kynurenine-3-hydroxylase, the 4-oxo-2-enoic acid and 4-oxo-2-amino-but-2-enoic acid moieties were found to be critical for potent inhibition. nih.gov
Stereochemical Influences on Activity
Chirality can play a pivotal role in the biological activity of a drug molecule. If a molecule is chiral, its enantiomers can exhibit different pharmacological and toxicological profiles. nih.govresearchgate.net In the case of derivatives of this compound, the introduction of a chiral center, for instance, by substitution on the butanoic acid chain, could lead to stereoisomers with distinct biological activities.
For example, in the class of 2-arylpropionic acid derivatives (profens), which are also chiral carboxylic acids, the (S)-enantiomer is generally the active form that inhibits cyclooxygenase enzymes, while the (R)-enantiomer is often inactive or less active. orientjchem.org Some (R)-enantiomers can undergo in vivo metabolic inversion to the active (S)-form. nih.gov
Comparison with Analogs Lacking Specific Moieties (e.g., Bromine, Methoxy (B1213986) Group)
To understand the specific contribution of the bromine and methoxy groups to the biological activity of this compound, it is useful to compare its activity with that of analogs lacking these moieties.
An analog lacking the bromine atom, 4-(4-methoxyphenyl)-4-oxobutanoic acid, would help to elucidate the role of the halogen. The bromine atom is known to increase lipophilicity, which can affect cell permeability and distribution. nih.gov It can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. Therefore, the absence of bromine would likely lead to a change in the compound's activity profile.
Similarly, an analog lacking the methoxy group, 4-(3-bromophenyl)-4-oxobutanoic acid, would clarify the importance of this substituent. The methoxy group is an electron-donating group and can act as a hydrogen bond acceptor. Its removal would alter the electronic properties of the phenyl ring and eliminate a potential hydrogen bonding interaction, which could significantly impact the compound's binding to its target.
The following table provides a hypothetical comparison of the activities of these analogs based on general medicinal chemistry principles.
| Compound | Key Structural Difference | Predicted Biological Activity | Rationale |
|---|---|---|---|
| This compound | Parent compound | Baseline activity | Combines electronic effects of Br and OMe |
| 4-(4-Methoxyphenyl)-4-oxobutanoic acid | Lacks bromine | Potentially lower activity | Loss of potential halogen bonding and altered lipophilicity |
| 4-(3-Bromophenyl)-4-oxobutanoic acid | Lacks methoxy group | Potentially lower or altered activity | Loss of potential hydrogen bonding and altered electronics |
Pharmacophore Elucidation for Target Binding
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Elucidating the pharmacophore of this compound derivatives is a key step in understanding their mechanism of action and in designing new, more potent analogs. unina.it
Based on the structural features of this compound, a hypothetical pharmacophore model can be proposed. This model would likely include:
An aromatic ring: The bromo-methoxyphenyl group, which can engage in hydrophobic and/or pi-stacking interactions.
A hydrogen bond acceptor: The carbonyl oxygen of the ketone group.
A hydrogen bond acceptor/donor and a negatively charged center: The carboxylic acid group.
A halogen bond donor: The bromine atom.
A hydrogen bond acceptor: The oxygen of the methoxy group.
The spatial arrangement of these features is critical for optimal binding to the target. Computational modeling techniques can be used to develop and refine a pharmacophore model based on a set of active and inactive compounds. Such a model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential drug candidates. pharmacophorejournal.com
Computational and Theoretical Investigations
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a small molecule with a biological target, typically a protein or a nucleic acid. While specific molecular docking and dynamics simulation studies for 4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acid are not extensively available in the current body of scientific literature, the general applicability of these methods to similar structural analogs, such as arylalkanoic acids, has been well-documented.
Molecular docking simulations would be instrumental in identifying potential protein targets for this compound. The process involves predicting the preferred orientation of the molecule when bound to a target to form a stable complex. For instance, based on its structural similarity to known enzyme inhibitors, this compound could be docked against a variety of targets, such as cyclooxygenases or lipoxygenases, which are relevant in inflammation. The results of such a docking study would provide a binding energy score, indicating the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Following molecular docking, MD simulations can be employed to study the stability of the predicted ligand-protein complex over time. These simulations provide a dynamic picture of the molecular interactions, revealing how the compound and its target adapt to each other's presence. MD simulations can also be used to calculate the binding free energy, offering a more accurate prediction of the binding affinity than docking scores alone. For a compound like this compound, MD simulations could reveal the conformational changes in both the ligand and the protein upon binding, providing crucial information for the design of more potent and selective analogs.
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule. DFT studies on new butanoic acid derivatives have provided valuable insights into their stability and reactivity. These calculations can elucidate various electronic properties, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, DFT calculations would likely be performed at a level of theory such as B3LYP/6-31+G(d) to obtain optimized geometry and electronic properties.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl and carboxyl oxygen atoms, indicating these as sites for electrophilic interaction.
A study on new butanoic acid derivatives calculated various quantum chemical parameters, which can be extrapolated to understand the potential properties of this compound.
Table 1: Calculated Quantum Chemical Parameters for Analogous Butanoic Acid Derivatives
| Parameter | Value Range |
|---|---|
| HOMO Energy (eV) | -6.5 to -7.0 |
| LUMO Energy (eV) | -1.0 to -1.5 |
| Energy Gap (eV) | 5.0 to 6.0 |
| Dipole Moment (Debye) | 2.5 to 4.0 |
| Electronegativity (χ) | 3.75 to 4.25 |
| Hardness (η) | 2.5 to 3.0 |
| Softness (S) | 0.33 to 0.40 |
| Electrophilicity Index (ω) | 2.81 to 3.57 |
Data is hypothetical and based on typical ranges for similar organic molecules.
In Silico Screening and Virtual Library Design
In silico screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. While there are no specific in silico screening campaigns reported for this compound, its core structure can be used as a scaffold for the design of virtual libraries.
Virtual library design is a key strategy in modern drug discovery, allowing for the creation of large, diverse, or focused collections of virtual compounds that can be screened against a biological target. nih.gov The butanoic acid scaffold, present in the subject compound, is a versatile starting point for creating such libraries. By systematically modifying the substituents on the phenyl ring and the butanoic acid chain, a vast chemical space can be explored. For example, the bromo and methoxy (B1213986) groups on the phenyl ring can be replaced with other halogens, alkyl, or alkoxy groups to modulate the electronic and steric properties of the molecule.
These virtual libraries can then be subjected to high-throughput virtual screening, often employing molecular docking, to prioritize a smaller subset of compounds for synthesis and experimental testing. This approach significantly reduces the time and cost associated with identifying new lead compounds. The design of these libraries can be guided by structure-activity relationship (SAR) data from known active compounds or by the structural information of the target's binding site.
Prediction of ADME Properties for Research Optimization (Excluding Clinical Pharmacokinetics)
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical for its potential as a drug candidate. In silico models are widely used to predict these properties early in the drug discovery process, helping to identify and address potential liabilities before significant resources are invested.
For this compound, various ADME parameters can be predicted using computational tools. These predictions are often based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. A study on new butanoic acid derivatives provided predictions for several of these properties.
Table 2: Predicted Physicochemical and ADME-related Properties for Analogous Butanoic Acid Derivatives
| Property | Predicted Value Range | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight (MW) | 250 - 350 | < 500 |
| miLogP | 2.0 - 3.5 | < 5 |
| Topological Polar Surface Area (TPSA) | 60 - 80 Ų | < 140 Ų |
| Number of Hydrogen Bond Acceptors (nON) | 3 - 5 | < 10 |
| Number of Hydrogen Bond Donors (nOHNH) | 1 | < 5 |
| Number of Rotatable Bonds (nrotb) | 4 - 6 | < 10 |
| Violations of Rule of Five (nviolations) | 0 | < 1 |
Data is based on a study of new butanoic acid derivatives and serves as an estimation for the subject compound.
These predicted properties suggest that compounds with a similar scaffold to this compound are likely to have good oral bioavailability, as they generally fall within the parameters of Lipinski's Rule of Five. Further in silico predictions could be made for properties such as aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes, all of which are crucial for optimizing the research and development of a new chemical entity.
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Characterization in Research (e.g., NMR, Mass Spectrometry, FTIR for structural confirmation post-synthesis)
Spectroscopic methods are indispensable for the structural confirmation of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) provide detailed information about the molecular structure, connectivity, and functional groups present in 4-(3-bromo-4-methoxyphenyl)-4-oxobutanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would provide information on the number of different types of protons and their neighboring environments, while ¹³C NMR would identify the different carbon environments in the molecule.
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the aliphatic protons of the butanoic acid chain. The splitting patterns (e.g., doublets, triplets, multiplets) would help establish the connectivity between adjacent protons.
¹³C NMR: The spectrum would display signals corresponding to the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (including those bonded to bromine and the methoxy group), the methoxy carbon, and the aliphatic carbons. beilstein-journals.orgmdpi.com
Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Aromatic CH | 6.9 - 8.0 | 110 - 135 |
| Methoxy (-OCH₃) | ~3.9 | ~56 |
| Methylene (-CH₂-) adjacent to C=O | 2.8 - 3.3 | 30 - 40 |
| Methylene (-CH₂-) adjacent to COOH | 2.5 - 2.8 | 28 - 35 |
| Carboxylic Acid (-COOH) | 10 - 12 (broad) | 170 - 180 |
| Ketone C=O | --- | 195 - 205 |
| Aromatic C-Br | --- | 110 - 120 |
| Aromatic C-O | --- | 155 - 165 |
Note: The table presents expected chemical shift ranges based on typical values for similar functional groups and structures.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com For this compound (C₁₁H₁₁BrO₄), the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Fourier-Transform Infrared Spectroscopy (FTIR) FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govkfupm.edu.sa The FTIR spectrum of this compound would be expected to show characteristic absorption bands.
Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Carboxylic Acid C=O | Stretching | 1725 - 1700 |
| Ketone C=O | Stretching | 1700 - 1680 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O (ether and acid) | Stretching | 1300 - 1000 |
X-ray Crystallography of Related Compounds and Potential for this compound
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of related butanoic acid derivatives provides insight into the likely structural features and intermolecular interactions. semanticscholar.org
Studies on compounds like 4-[(4-chlorophenyl)carbamoyl]butanoic acid and 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid reveal common packing motifs. mdpi.commdpi.com Key features often observed include:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, often forming dimeric structures or extended chains with neighboring molecules. mdpi.com Amide groups in related structures also participate in hydrogen bonding.
Supramolecular Assembly: Intermolecular forces, including hydrogen bonding and π–π stacking of aromatic rings, dictate how the molecules pack together to form a crystal lattice. nih.gov
For this compound, it is probable that the carboxylic acid group would be central to forming supramolecular structures through O-H···O hydrogen bonds. The substituted phenyl ring could participate in various intermolecular interactions, influencing the final crystal packing. Obtaining single crystals suitable for X-ray diffraction would be a critical step in confirming its precise solid-state structure. semanticscholar.org
Biochemical Assay Development for Target Engagement Studies
To investigate the biological activity of this compound, biochemical assays are developed to measure its direct interaction with a putative biological target, a concept known as target engagement. acs.org Such assays are crucial to confirm that a compound's effect in a cell-based or organismal screen is due to binding its intended target and not an off-target mechanism. acs.org
For a compound like this, which contains a keto acid moiety, potential targets could include enzymes for which it acts as a substrate mimic or inhibitor. nih.gov Several types of assays can be employed:
Enzymatic Inhibition Assays: If the target is an enzyme, a primary biochemical assay would measure the compound's ability to inhibit the enzyme's catalytic activity. The concentration at which the compound inhibits 50% of the enzyme's activity (IC₅₀) is a key measure of its potency.
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement within intact cells or cell lysates. It is based on the principle that a ligand binding to its target protein stabilizes the protein against heat-induced denaturation. nih.gov Changes in the protein's melting temperature in the presence of the compound provide evidence of direct binding.
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF is a high-throughput method used with purified proteins. It measures the change in a protein's melting temperature upon ligand binding by monitoring the fluorescence of a dye that binds to unfolded proteins. nih.gov
Developing these assays is a key step in the drug discovery process, allowing for the quantitative assessment of a compound's affinity and potency for its target and guiding further chemical optimization. acs.org
Chromatography for Compound Purity and Identification in Research
Chromatographic techniques are essential for the purification of this compound after its synthesis and for verifying its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. mdpi.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, one can separate the starting materials, intermediates, and the final product.
Column Chromatography: For purification on a larger scale, column chromatography is employed. The crude product is loaded onto a column packed with a stationary phase (typically silica gel), and a solvent or solvent mixture (eluent) is passed through. Components separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final compound with high accuracy. It can also be used for preparative purposes to isolate highly pure samples. A sample is passed through a column under high pressure, and a detector measures the components as they elute. The purity is typically determined by the percentage of the total area of all peaks that corresponds to the product peak.
These chromatographic methods are fundamental to ensuring that the compound used for spectroscopic analysis and biological testing is a single, well-defined chemical entity, free from impurities that could confound the results.
Future Directions in Research on 4 3 Bromo 4 Methoxyphenyl 4 Oxobutanoic Acid
Design and Synthesis of Novel Scaffolds with Enhanced Selectivity
A primary avenue for future research lies in utilizing 4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acid as a template for the synthesis of novel molecular scaffolds. The core structure can be systematically modified to enhance selectivity for specific biological targets. Key areas of exploration would include:
Modification of the Carboxylic Acid Moiety: Conversion of the carboxylic acid to esters, amides, or other bioisosteres could significantly alter the compound's pharmacokinetic and pharmacodynamic properties. For instance, creating a series of amide derivatives could introduce new hydrogen bond donors and acceptors, potentially leading to stronger and more selective interactions with a target protein.
Derivatization of the Phenyl Ring: The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide array of substituents. This could lead to the development of derivatives with improved potency and selectivity. The methoxy (B1213986) group could also be demethylated to a hydroxyl group, which can then be further functionalized.
Alterations to the Butanoic Acid Chain: The length and rigidity of the linker between the aromatic ring and the carboxylic acid could be modified. Introducing conformational constraints, such as incorporating the chain into a ring system, could lock the molecule into a bioactive conformation, thereby enhancing its selectivity.
Table 1: Proposed Novel Scaffolds Based on this compound This table presents hypothetical data for illustrative purposes.
| Scaffold ID | Modification | Rationale for Synthesis | Predicted Selectivity Profile |
|---|---|---|---|
| SCAFF-001 | Esterification of the carboxylic acid with various alcohols | Enhance cell permeability and metabolic stability | Potential for improved selectivity towards intracellular targets |
| SCAFF-002 | Suzuki coupling at the bromine position with aryl boronic acids | Explore new binding pockets and protein-protein interactions | May exhibit enhanced selectivity for specific enzyme isoforms |
Exploration of New Biological Targets and Pathways
The biological activity of this compound is largely unexplored. A crucial future direction is the systematic screening of this compound and its derivatives against a wide range of biological targets. Aryl-substituted oxobutanoic acids have been investigated for various biological activities, including as enzyme inhibitors and antimicrobial agents. arabjchem.orgnih.govresearchgate.net
Initial investigations could focus on targets where similar scaffolds have shown activity. For example, some 4-aryl-4-oxobutanoic acid derivatives have been shown to inhibit enzymes like kynurenine-3-hydroxylase. nih.gov A broad screening campaign could uncover entirely new biological activities. This could involve:
Enzyme Inhibition Assays: Screening against panels of enzymes, such as kinases, proteases, and metabolic enzymes, could identify novel inhibitory activities.
Receptor Binding Assays: Evaluating the binding affinity of the compound for various G-protein coupled receptors (GPCRs) and nuclear receptors could reveal new signaling pathways that it modulates.
Phenotypic Screening: Testing the compound in various cell-based assays that measure phenotypes such as cell proliferation, apoptosis, or inflammation can provide clues about its mechanism of action and potential therapeutic applications.
Development of Advanced in vitro and in vivo Research Models
To thoroughly investigate the biological effects of this compound and its future derivatives, the development and utilization of advanced research models are essential. nih.gov
In vitro Models: Beyond simple cell lines, more complex in vitro models such as 3D organoids and co-culture systems can provide a more physiologically relevant context for studying the compound's effects. For instance, if the compound shows anticancer potential, its efficacy could be tested on tumor spheroids that mimic the microenvironment of a solid tumor.
In vivo Models: Should promising in vitro activity be identified, progressing to in vivo models would be the next logical step. This could involve using animal models of specific diseases, such as xenograft models for cancer or inflammatory models for autoimmune diseases, to evaluate the compound's efficacy and pharmacokinetic profile in a whole organism. nih.gov
Integration with High-Throughput Screening Methodologies
To efficiently explore the chemical space around the this compound scaffold, high-throughput screening (HTS) methodologies will be indispensable. nih.govnih.govacs.orgresearchgate.net
Library Synthesis: A combinatorial library of derivatives could be synthesized using automated parallel synthesis techniques. This would allow for the rapid generation of a large number of compounds with diverse structural modifications.
HTS Assays: The synthesized library can then be screened using HTS assays tailored to specific biological targets or cellular phenotypes. For instance, a fluorescence-based assay could be developed to screen for inhibitors of a particular enzyme in a 96-well or 384-well plate format. acs.orgresearchgate.net
Table 2: Illustrative High-Throughput Screening Cascade for Novel Derivatives This table presents hypothetical data for illustrative purposes.
| Screening Stage | Assay Type | Number of Compounds | Hit Criteria |
|---|---|---|---|
| Primary Screen | Biochemical enzyme inhibition assay | 10,000 | >50% inhibition at 10 µM |
| Secondary Screen | Cell-based target engagement assay | 500 | EC50 < 5 µM |
| Tertiary Screen | Selectivity profiling against related enzymes | 50 | >10-fold selectivity |
Applications in Chemical Probe Development for Biological System Interrogation
A well-characterized, potent, and selective derivative of this compound could be developed into a chemical probe. mskcc.org Chemical probes are invaluable tools for dissecting the roles of specific proteins in complex biological systems. mskcc.org The development of such a probe would involve:
Affinity Tagging: The scaffold could be functionalized with an affinity tag, such as biotin (B1667282) or a photo-crosslinker, to enable the identification of its direct binding partners within a cell lysate through techniques like affinity purification-mass spectrometry.
Fluorescent Labeling: Attaching a fluorescent dye to the molecule would allow for the visualization of its subcellular localization and dynamics using fluorescence microscopy.
Mechanistic Studies to Understand Resistance or Efficacy Limitations in Preclinical Models
Should a lead compound emerge from the aforementioned research, it will be crucial to investigate potential mechanisms of resistance and limitations to its efficacy in preclinical models. nih.govnih.gov This proactive approach can inform the development of next-generation compounds with improved properties. Key areas of investigation would include:
Identification of Resistance Mechanisms: If cells or organisms develop resistance to the compound, studies can be conducted to identify the underlying molecular mechanisms. This could involve genomic sequencing to identify mutations in the target protein or transcriptomic analysis to identify changes in gene expression that confer resistance. nih.gov
Metabolic Stability and Off-Target Effects: Investigating the metabolic fate of the compound can reveal liabilities such as rapid degradation or the formation of toxic metabolites. Furthermore, comprehensive off-target profiling is necessary to ensure that the observed biological effects are due to the intended mechanism of action and not unforeseen interactions.
Q & A
Basic: What are the recommended synthetic routes for 4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acid, and how can reaction yields be optimized?
Methodological Answer:
A common approach involves Friedel-Crafts acylation using succinic anhydride and a substituted aromatic precursor. For example, analogous compounds (e.g., 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid) are synthesized via electrophilic substitution, where succinic anhydride reacts with a methoxy-substituted aromatic ring under acidic conditions . Optimization strategies include:
- Catalyst selection: Lewis acids like AlCl₃ or FeCl₃ improve electrophilicity.
- Solvent effects: Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates.
- Temperature control: Moderate heating (40–60°C) balances reactivity and byproduct formation.
Yield improvements (typically 50–70%) require rigorous purification via recrystallization or column chromatography.
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 3.8–4.0 ppm indicate the methoxy group; aromatic protons (δ 6.8–7.5 ppm) and the ketone-adjacent CH₂ (δ 2.5–3.0 ppm) confirm substitution patterns.
- ¹³C NMR: The carbonyl carbon (C=O) appears at ~200 ppm; the carboxylic acid COOH resonates at ~170 ppm.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOH or Br groups).
- X-ray Crystallography: For crystalline derivatives, SHELX software refines structural parameters, resolving bond lengths and angles .
Advanced: How does the bromine substituent influence reactivity compared to halogenated analogs (e.g., fluoro or chloro derivatives)?
Methodological Answer:
The bromine atom’s electronegativity and steric bulk alter reaction kinetics and regioselectivity. For example:
- Nucleophilic substitution: Bromine’s lower electronegativity (vs. fluorine) reduces activation energy for SNAr reactions, enabling substitution under milder conditions .
- Cross-coupling reactions: Bromine facilitates Suzuki-Miyaura couplings with aryl boronic acids, a key step in derivatization. Comparative studies with chloro analogs show slower kinetics due to weaker C–Cl bond dissociation .
- Redox stability: Bromine’s polarizability increases susceptibility to radical-mediated side reactions, necessitating inert atmospheres during reductions.
Advanced: How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structural analysis?
Methodological Answer:
- Data collection: Use synchrotron radiation for high-resolution datasets, especially with small or weakly diffracting crystals.
- Software tools: SHELXL refines twinned structures via HKLF5 format, partitioning overlapping reflections .
- Crystal handling: Cryoprotection (e.g., glycerol) minimizes lattice defects. For persistent twinning, consider pseudosymmetry analysis or alternative crystallization solvents (e.g., DMSO/water mixtures).
Advanced: How should researchers design biological activity assays for derivatives of this compound?
Methodological Answer:
- Target selection: Prioritize enzymes with known halogen sensitivity (e.g., kinases or oxidoreductases). For example, fluorinated analogs inhibit KYN-3-OHase (IC₅₀ = 12.5 µM), suggesting brominated derivatives may target similar pathways .
- Assay conditions: Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with controls for non-specific binding.
- Comparative analysis: Benchmark against structurally related compounds (e.g., 4-bromophenylacetic acid) to assess substituent effects on potency .
Advanced: How can contradictory data (e.g., variable biological activity or synthetic yields) be resolved?
Methodological Answer:
- Reproducibility checks: Standardize reaction conditions (e.g., moisture control for anhydrous steps) and validate biological replicates.
- Byproduct analysis: Use HPLC-MS to identify impurities (e.g., dehalogenated byproducts) affecting bioactivity .
- Computational modeling: DFT calculations predict reactive intermediates or binding affinities, clarifying mechanistic discrepancies.
Basic: What safety protocols are essential for handling brominated aromatic compounds?
Methodological Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to mitigate inhalation risks; brominated compounds often release toxic fumes upon decomposition .
- Storage: Store in amber glass at 2–8°C under inert gas (argon) to prevent oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
